N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Crystal Packing and Aromaticity Influence
N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide were synthesized to explore the effect of increasing aromaticity from furan to thiophene on crystal packing. Studies including single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations showed that substituting O with S in five-membered rings enhances π-based interactions in thiophene derivatives. This suggests the importance of heteroatom substitution in supramolecular architecture stabilization, highlighting the compound's relevance in materials science (Rahmani et al., 2016).
Synthesis and Reactivity
The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a process involving coupling naphthalen-1-amine with furan-2-carbonyl chloride and subsequent transformations, offer insights into the synthetic versatility of furan-containing compounds. This work illustrates the compound's utility in generating diverse heterocyclic structures, which could be pivotal in pharmaceutical and material science research (Aleksandrov & El’chaninov, 2017).
Heterocyclic Synthesis via Thiophenylhydrazonoacetates
Benzo[b]thiophen-2-yl-hydrazonoesters synthesis showcases the compound's potential in heterocyclic chemistry. The ability to generate pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives underlines its applicability in synthesizing complex molecules for various scientific studies, including drug discovery (Mohareb et al., 2004).
Nonlinear Optical Properties
The study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides synthesis via Suzuki cross-coupling reactions and their electronic and nonlinear optical properties through DFT calculations reveals the compound's significance in photonic and electronic applications. This research demonstrates the impact of substituents on electronic delocalization, which is critical for designing materials with specific optical properties (Ahmad et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(16-9-12-3-1-2-4-15(12)24-16)21-10-14-17(20-7-6-19-14)13-5-8-23-11-13/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEZBTJSZXLZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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